molecular formula C11H18O5 B121532 Diethyl 2-(2-oxopropyl)succinate CAS No. 1187-74-2

Diethyl 2-(2-oxopropyl)succinate

Cat. No. B121532
CAS RN: 1187-74-2
M. Wt: 230.26 g/mol
InChI Key: AAPVOVKOHNCXJA-UHFFFAOYSA-N
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Description

Diethyl 2-(2-oxopropyl)succinate is a compound that has been studied in various contexts, including its role in the tricarboxylic acid cycle (TCA) and its potential in medical imaging, as well as its synthesis and applications in organic chemistry and industry. The TCA cycle is a critical metabolic pathway that provides energy in aerobic organisms, and alterations in this cycle are associated with numerous diseases. Diethyl 2-(2-oxopropyl)succinate has been explored as a metabolic imaging agent that could provide insights into the TCA cycle in vivo .

Synthesis Analysis

The

Scientific Research Applications

  • Synthesis of Labelled Compounds : Diethyl 2-(2-oxopropyl)succinate has been used in the synthesis of various labelled compounds, such as [2, 3-13C2-2,5-cyclohexadienyl] ubiquinone 3. This synthesis involves several steps, including oxidative dimerization, methylation, hydrolysis, and Diels-Alder reactions (A. Falcou & C. Boullais, 1998).

  • Molecular Imaging in Medicine : Hyperpolarized diethyl succinate-1-(13)C-2,3-d(2) has been developed for real-time molecular imaging of the tricarboxylic acid cycle (TCA) in vivo. This imaging agent allows for magnetic resonance spectroscopy and imaging of the TCA cycle, crucial for understanding metabolic diseases (N. Zacharias et al., 2012).

  • Elastase Inhibition : The enantiomers of RS-Diethyl-2-benzyl-succinate have been used to study their inhibitory activity towards human leukocyte elastase, an important enzyme in inflammatory responses (W. Groutas et al., 1992).

  • Chemical Synthesis and Characterization : Diethyl 2-(3-Methoxypropyl) succinate has been synthesized and characterized for various applications, including its potential use in pharmaceuticals, agrochemicals, and organic synthesis (Hua Wen-hao, 2009).

  • Reactive Distillation for Esterification : The continuous production of diethyl succinate through reactive distillation has been studied. This process achieves high succinic acid conversions and diethyl succinate yields, demonstrating its industrial applicability (Álvaro Orjuela et al., 2012).

  • Material Science and Crystallography : The synthesis and crystal structure of compounds derived from diethyl succinate have been investigated, contributing to material science and crystallography fields (V. Schmitt et al., 2021).

  • Thermal Conductivity Studies : The thermal conductivity of diethyl succinate in liquid phase has been reported, providing valuable data for industrial processes and material design (Xiaojin Li et al., 2012).

Safety And Hazards

Diethyl 2-(2-oxopropyl)succinate has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

diethyl 2-(2-oxopropyl)butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPVOVKOHNCXJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420187
Record name Diethyl acetonylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-(2-oxopropyl)succinate

CAS RN

1187-74-2
Record name 1,4-Diethyl 2-(2-oxopropyl)butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl acetonylsuccinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanedioic acid, 2-(2-oxopropyl)-, 1,4-diethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JF Wang, YX Liao, PY Kuo, YH Gau, DY Yang - Synlett, 2006 - thieme-connect.com
This work describes the efficient synthesis of functionalized cleft molecules 6, 6a, 16, 16a, 17, 19 and 20 derived from benzopyrano [4, 3-d][1, 3] benzooxazocin-13-one. X-ray crystal …
Number of citations: 25 www.thieme-connect.com

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